molecular formula C22H16N4O2S B2941795 2-{[7-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 1206989-18-5

2-{[7-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Numéro de catalogue: B2941795
Numéro CAS: 1206989-18-5
Poids moléculaire: 400.46
Clé InChI: ZJHQHRNYNCLXQQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 2-{[7-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic molecule featuring a fused thieno[3,2-d]pyrimidin-4-one core linked via a methylene bridge to a pyrido[1,2-a]pyrimidin-4-one scaffold. The 3-methylphenyl substituent at position 7 of the thienopyrimidinone moiety distinguishes it from related derivatives.

Propriétés

IUPAC Name

7-(3-methylphenyl)-3-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O2S/c1-14-5-4-6-15(9-14)17-12-29-21-20(17)23-13-25(22(21)28)11-16-10-19(27)26-8-3-2-7-18(26)24-16/h2-10,12-13H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJHQHRNYNCLXQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC(=O)N5C=CC=CC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 2-{[7-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies.

Structural Characteristics

This compound features a thieno[3,2-d]pyrimidine core fused with a pyrido[1,2-a]pyrimidine structure. Its molecular formula is C18H16N4O2SC_{18}H_{16}N_4O_2S and it possesses multiple functional groups, including a methylphenyl moiety and a carbonyl group. These structural elements contribute to its diverse biological activities.

Biological Activities

Research indicates that compounds with thieno[3,2-d]pyrimidine and pyrido[1,2-a]pyrimidine moieties exhibit significant biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens.
  • Anticancer Potential : Similar compounds have shown efficacy in inhibiting the growth of cancer cells by targeting specific pathways involved in cell proliferation and survival.
  • Kinase Inhibition : The compound may interact with kinase enzymes, which play crucial roles in signaling pathways related to cancer and other diseases.

Case Studies and Research Findings

  • Anticancer Activity :
    A study examined the effects of thieno[3,2-d]pyrimidine derivatives on cancer cell lines. The results indicated that these compounds could induce apoptosis in leukemia cells through the inhibition of key signaling pathways such as MEK/ERK .
  • Antimicrobial Efficacy :
    Research on similar thienopyrimidine compounds demonstrated their effectiveness against Gram-positive bacteria. The minimum inhibitory concentrations (MICs) were determined to assess their potency .
  • Mechanistic Studies :
    Investigations into the binding interactions of this compound with target proteins revealed potential mechanisms by which it could exert its biological effects. Techniques such as X-ray crystallography were employed to elucidate these interactions .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-ylacetonitrileSimilar thieno coreAnticancer activity observed
6-(1H-benzimidazol-2-yl)-thieno[2,3-d]pyrimidinesBenzimidazole fusionEnhanced antimicrobial activity
3-(2-chloroethyl)-4H-pyrido[1,2-a]pyrimidin-4-oneContains chloroethyl groupIncreased reactivity and potential anticancer effects

Comparaison Avec Des Composés Similaires

Core Structural Similarities and Variations

The pyrido[1,2-a]pyrimidin-4-one core is conserved across multiple analogs, but substituents on the thieno or pyrido rings vary significantly:

Compound Name/ID Core Structure Key Substituents Molecular Weight (g/mol)* Notes
Target Compound Thieno[3,2-d]pyrimidin-4-one + pyrido[1,2-a]pyrimidin-4-one 3-Methylphenyl (thieno), methylene bridge ~434.5 Unique 3-methylphenyl group enhances lipophilicity
3-{(Z)-[3-(2-Methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(1-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one () Pyrido[1,2-a]pyrimidin-4-one + thiazolidinone Thioxo-thiazolidinone, phenylethylamino ~550.6 Thioxo group may improve solubility; bulky substituents affect bioavailability
2-(3,4-Dimethoxyphenyl)-7-[(3R)-3-methylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one () Pyrido[1,2-a]pyrimidin-4-one 3,4-Dimethoxyphenyl, piperazinyl ~450.5 Polar piperazine enhances solubility; methoxy groups modulate electronic effects
N-(3-(2-((2-Methoxy-4-morpholinophenyl)amino)-5-oxoimidazo[1,2-a]pyrimidin-4-yl)phenyl)acrylamide () Imidazo[1,2-a]pyrimidine + acrylamide Morpholino, acrylamide ~520.6 Acrylamide moiety enables covalent binding to targets

*Calculated using average atomic masses.

Physicochemical Properties

  • Lipophilicity : The target’s 3-methylphenyl group increases logP (~3.5 estimated) compared to polar analogs like piperazine derivatives (logP ~2.8) .
  • Solubility: Polar substituents (e.g., morpholino in ) improve aqueous solubility, whereas the target’s non-polar groups may require formulation optimization .
  • Stability: The fused thieno-pyrido system in the target likely enhances metabolic stability over imidazo-pyrimidines (), which may undergo oxidative degradation .

Q & A

Basic: What synthetic strategies are commonly employed for preparing this compound?

Answer:
The compound is synthesized via palladium-catalyzed reductive cyclization of nitroarenes or nitroalkenes using formic acid derivatives as CO surrogates. Key steps include:

  • Pd-mediated coupling : Optimize ligand selection (e.g., phosphine ligands) to stabilize intermediates and reduce side reactions .
  • Cyclization in glacial acetic acid : Reflux conditions (7–8 hours) facilitate ring closure, with purification via recrystallization from dioxane .
  • Functional group protection : Use tert-butyl or benzyl groups to prevent undesired reactivity during multi-step syntheses .

Basic: Which analytical techniques are essential for structural validation?

Answer:
Critical techniques include:

  • 1H/13C NMR : Identify proton environments (e.g., methylene bridges at δ 4.2–4.5 ppm) and aromatic ring systems .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., observed [M+H]+ ion matching theoretical values within 2 ppm error) .
  • Elemental analysis : Verify purity (>95%) by comparing experimental vs. calculated C, H, N, and S percentages .

Advanced: How can reaction conditions be systematically optimized for higher yields?

Answer:

  • Solvent screening : Compare polar aprotic (DMF, DMSO) vs. self-solvent systems (glacial acetic acid) to balance solubility and reactivity .
  • Catalyst loading : Test Pd(OAc)₂ concentrations (1–5 mol%) to minimize metal residues while maintaining efficiency .
  • Design of Experiments (DOE) : Use factorial designs to assess interactions between temperature (80–120°C), time (4–12 hours), and stoichiometry .

Advanced: How to resolve discrepancies between theoretical and experimental spectral data?

Answer:

  • Isotopic pattern analysis : Use HRMS to distinguish between isobaric impurities and true molecular ions .
  • Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., Gaussian09 with B3LYP/6-31G*) .
  • HPLC purity checks : Detect trace byproducts (e.g., des-methyl analogs) using C18 columns with UV detection at 254 nm .

Advanced: What methodologies evaluate structure-activity relationships (SAR) for this compound?

Answer:

  • Substituent variation : Synthesize analogs with modified aryl (e.g., 4-fluorophenyl) or pyrimidinone groups to assess bioactivity trends .
  • Molecular docking : Screen against target proteins (e.g., kinase domains) using AutoDock Vina to predict binding affinities .
  • In vitro assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC50 determination) to correlate structural features with activity .

Advanced: How to address contradictions in biological activity data across studies?

Answer:

  • Dose-response validation : Replicate assays with standardized protocols (e.g., fixed cell lines, ATP-based viability readouts) .
  • Metabolic stability testing : Use liver microsomes to identify rapid degradation pathways that may skew IC50 values .
  • Orthogonal assays : Confirm target engagement via surface plasmon resonance (SPR) or thermal shift assays .

Advanced: What strategies mitigate byproduct formation during synthesis?

Answer:

  • Temperature control : Maintain reflux temperatures ≤110°C to prevent decarboxylation or ring-opening side reactions .
  • In situ quenching : Add scavengers (e.g., polymer-bound thiourea) to trap unreacted intermediates .
  • Chromatographic monitoring : Use TLC or LC-MS to track reaction progress and terminate before byproduct accumulation .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.